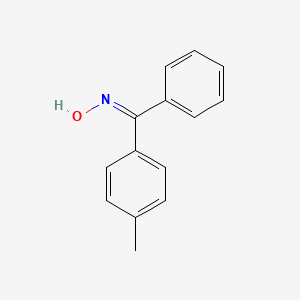
Benzophenone, 4-methyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzophenone, 4-methyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from benzophenone, a widely used organic compound in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzophenone, 4-methyl-, oxime typically involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide. The reaction proceeds as follows: [ \text{Benzophenone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{Benzophenone oxime} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often employs the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted oximes or amides depending on the reactants used
Wissenschaftliche Forschungsanwendungen
Benzophenone, 4-methyl-, oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of amides and nitriles.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzophenone, 4-methyl-, oxime involves the formation of a nitrilium ion intermediate during the Beckmann rearrangement. This intermediate is highly reactive and can undergo further reactions to form amides or nitriles. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of the nitrilium ion .
Vergleich Mit ähnlichen Verbindungen
- Benzophenone oxime
- Acetophenone oxime
- Cyclohexanone oxime
Comparison: Benzophenone, 4-methyl-, oxime is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to benzophenone oxime, the 4-methyl derivative may exhibit different physical and chemical properties, such as melting point and solubility. Acetophenone oxime and cyclohexanone oxime, while similar in structure, differ in their reactivity and the types of products formed during chemical reactions .
Eigenschaften
CAS-Nummer |
2998-91-6 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14- |
InChI-Schlüssel |
DLWJYBRYNWIYIQ-PFONDFGASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


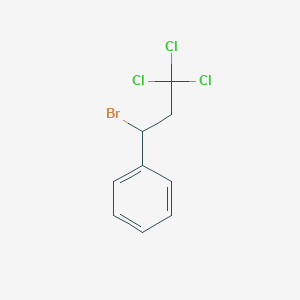
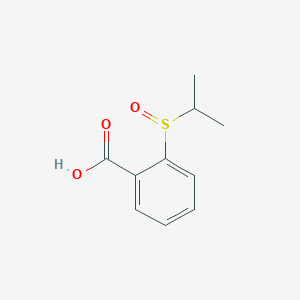
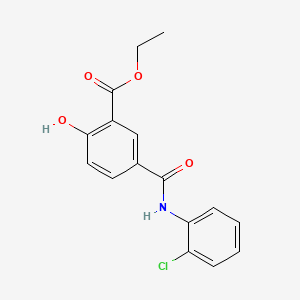
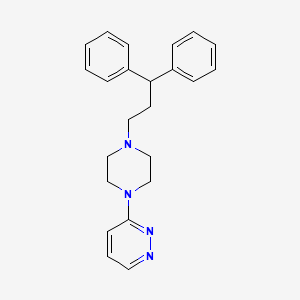

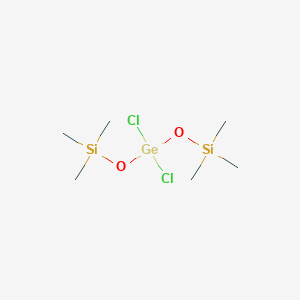

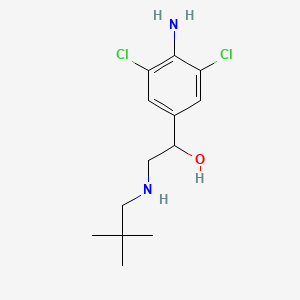


![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)

